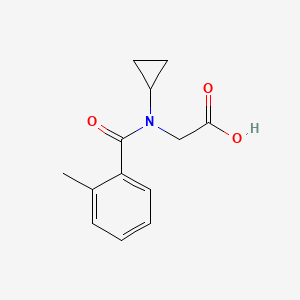
n-Cyclopropyl-n-(2-methylbenzoyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-n-(2-methylbenzoyl)glycine: is an organic compound with the molecular formula C13H15NO3 It is a derivative of glycine, where the amino group is substituted with a cyclopropyl and a 2-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclopropyl-n-(2-methylbenzoyl)glycine typically involves the reaction of glycine with cyclopropylamine and 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Cyclopropyl-n-(2-methylbenzoyl)glycine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the cyclopropyl or 2-methylbenzoyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Compounds with substituted cyclopropyl or 2-methylbenzoyl groups.
Scientific Research Applications
Chemistry: n-Cyclopropyl-n-(2-methylbenzoyl)glycine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of cyclopropyl and benzoyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Research into its effects on various biological pathways could lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-n-(2-methylbenzoyl)glycine involves its interaction with specific molecular targets in biological systems. The cyclopropyl and benzoyl groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways and targets involved depend on the specific application and context of use. For example, in pharmacological research, the compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Methylhippuric acid (N-(2-Methylbenzoyl)glycine): Similar structure but lacks the cyclopropyl group.
N-Cyclopropylglycine: Similar structure but lacks the 2-methylbenzoyl group.
Hippuric acid (N-Benzoylglycine): Similar structure but lacks both the cyclopropyl and 2-methyl groups.
Uniqueness: n-Cyclopropyl-n-(2-methylbenzoyl)glycine is unique due to the presence of both the cyclopropyl and 2-methylbenzoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-[cyclopropyl-(2-methylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C13H15NO3/c1-9-4-2-3-5-11(9)13(17)14(8-12(15)16)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,15,16) |
InChI Key |
WBWLKORICDLRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC(=O)O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















